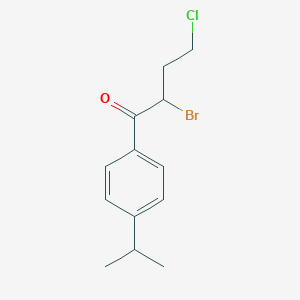
2-Bromo-4-chloro-1-(4-isopropyl-phenyl)-butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-1-(4-isopropyl-phenyl)-butan-1-one is a useful research compound. Its molecular formula is C13H16BrClO and its molecular weight is 303.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-4-chloro-1-(4-isopropyl-phenyl)-butan-1-one, a compound with the molecular formula C13H16BrClO, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrClO |
| Molecular Weight | 295.63 g/mol |
| CAS Number | 112464626 |
| IUPAC Name | This compound |
The compound features a bromo and chloro substituent on its aromatic ring, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects on breast cancer cell lines, such as MCF-7 and MDA-MB-231. For instance, compounds similar in structure exhibited IC50 values ranging from 10 to 33 nM, indicating strong growth inhibition in these cell lines .
The proposed mechanism involves the destabilization of microtubules, akin to the action of well-known chemotherapeutics like colchicine. This destabilization leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary tests indicated that derivatives with similar halogen substitutions showed promising results against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy .
Antioxidant Activity
In addition to anticancer and antimicrobial effects, studies have reported on the antioxidant activity of related compounds. For example, compounds with structural similarities demonstrated significant radical scavenging activity in DPPH assays. The antioxidant capacity was comparable to standard agents such as ascorbic acid .
Case Study 1: Antiproliferative Effects
A study focusing on structurally related compounds found that those with bromo and chloro substitutions exhibited enhanced antiproliferative activity against breast cancer cells. The research utilized flow cytometry and confocal microscopy to confirm that these compounds induce apoptosis by disrupting microtubule dynamics .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various halogenated phenyl derivatives, including those similar to this compound. Results indicated that these compounds displayed significant bacteriostatic effects against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .
属性
IUPAC Name |
2-bromo-4-chloro-1-(4-propan-2-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c1-9(2)10-3-5-11(6-4-10)13(16)12(14)7-8-15/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTCNWGGMHXMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(CCCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














